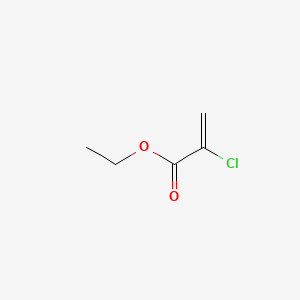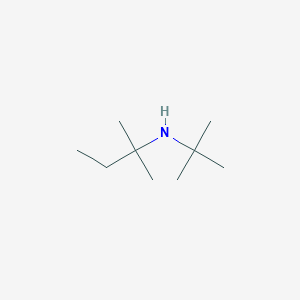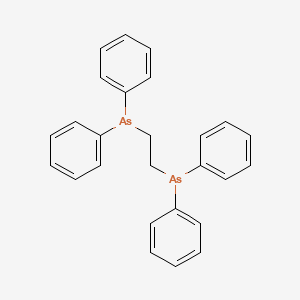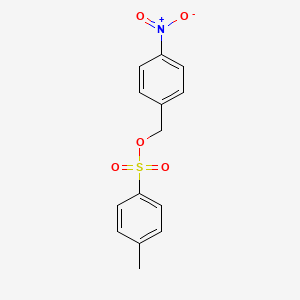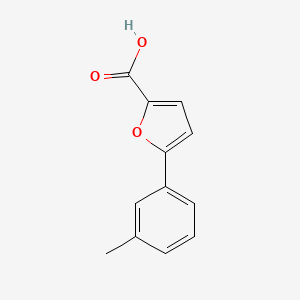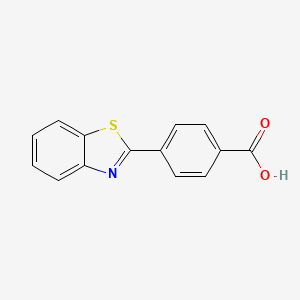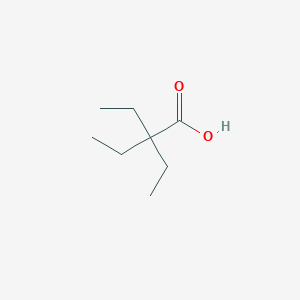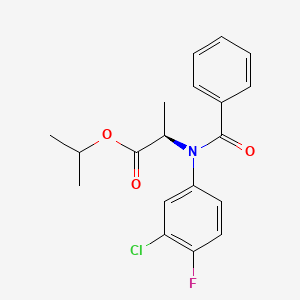
フラプロップ-M-イソプロピル
概要
説明
科学的研究の応用
Flamprop-m-isopropyl has been used in various scientific research applications, including:
Agricultural Research: As a herbicide, it has been studied for its effectiveness in controlling specific weed species in wheat fields.
Environmental Studies: Research has been conducted on its persistence in soils and its potential for leaching into groundwater.
Analytical Chemistry: Flamprop-m-isopropyl is used as a reference material in the analysis of pesticide residues in food and environmental samples.
作用機序
Target of Action
Flamprop-m-isopropyl primarily targets microtubules in plant cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Flamprop-m-isopropyl operates as a mitotic disrupter herbicide . It interferes with the normal functioning of microtubules during cell division . Specifically, it disrupts the orientation of spindle and phragmoblast microtubules, leading to defective spindle and phragmoblast structures . This disruption prevents normal cell division, effectively inhibiting the growth of the plant .
Biochemical Pathways
The primary biochemical pathway affected by Flamprop-m-isopropyl is the cell division process . By disrupting microtubule function, it prevents the formation of the mitotic spindle, an essential structure for separating chromosomes during cell division . This disruption leads to a halt in cell division and, consequently, plant growth .
Pharmacokinetics
It is known that the compound is moderately persistent in soils , suggesting that it may have a relatively long half-life in the environment.
Result of Action
The primary result of Flamprop-m-isopropyl’s action is the inhibition of plant growth . By disrupting normal cell division, the compound prevents plants from growing normally . This makes it effective as a herbicide, particularly for controlling wild oats and other grass weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Flamprop-m-isopropyl. For instance, its volatility and low solubility in water raise concerns about its potential to leach into groundwater . Moreover, it is moderately persistent in soils , which means its effects can last for a significant period after application. These factors should be taken into account when considering the use and potential environmental impact of this compound.
生化学分析
Biochemical Properties
It is known that it has a low solubility in water and is volatile . It is moderately persistent in soils
Cellular Effects
It is known that it has a low mammalian toxicity
Molecular Mechanism
It is known that it is a post-emergence arylalanine herbicide
Temporal Effects in Laboratory Settings
It is known that it is moderately persistent in soils
Dosage Effects in Animal Models
It is known that it has a low mammalian toxicity
Metabolic Pathways
The metabolic pathways that Flamprop-m-isopropyl is involved in are not well-understood. It is known that it is metabolized in suspension cultures of the dicotyledons Phaseolus vulgaris, P. multiflorus and Medicago sativa .
Transport and Distribution
It is known that it has a low solubility in water and is volatile
Subcellular Localization
It is known that it is a post-emergence arylalanine herbicide
準備方法
The synthesis of flamprop-m-isopropyl involves the esterification of flamprop with isopropyl alcohol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The industrial production methods for flamprop-m-isopropyl are not extensively documented, but they generally follow standard organic synthesis procedures involving esterification reactions .
化学反応の分析
Flamprop-m-isopropyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, flamprop-m-isopropyl can hydrolyze to form flamprop and isopropyl alcohol.
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Flamprop-m-isopropyl is similar to other arylalanine herbicides, such as flamprop and flamprop-methyl. it is unique in its specific ester form, which affects its solubility, volatility, and persistence in the environment . Other similar compounds include:
Flamprop: The parent compound of flamprop-m-isopropyl.
Flamprop-methyl: Another ester derivative of flamprop with different physical and chemical properties.
Flamprop-m-isopropyl’s unique properties make it particularly effective for certain agricultural applications, although its use has been discontinued in many regions due to environmental and health concerns .
特性
IUPAC Name |
propan-2-yl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVXBIIHQGXQRQ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058245 | |
| Record name | Flamprop M-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63782-90-1 | |
| Record name | Flamprop M-isopropyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63782-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamprop-M-isopropyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063782901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamprop M-isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP-M-ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I84Y647LPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


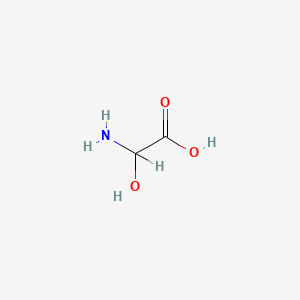
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1594697.png)

